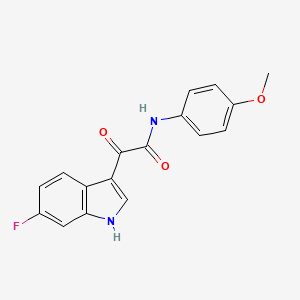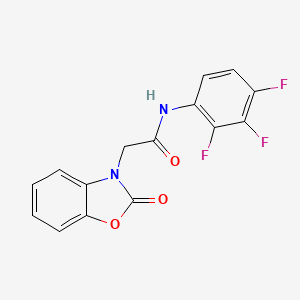![molecular formula C21H18ClN5O4 B4866043 N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B4866043.png)
N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide
Overview
Description
N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a nitrofuran moiety, and a butyl-substituted phenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the nitrofuran moiety, and the attachment of the butyl-substituted phenyl group. Common synthetic routes may involve:
Formation of Benzotriazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Nitrofuran Moiety: This can be achieved through nitration reactions followed by coupling with the benzotriazole intermediate.
Attachment of Butyl-Substituted Phenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzotriazole ring and nitrofuran moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: A benzotriazole-based UV absorber with similar structural features.
N-(4-butylphenyl)-2-chlorobenzamide: Another compound with a butyl-substituted phenyl group and benzamide structure.
Uniqueness
N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide is unique due to the combination of its benzotriazole ring, nitrofuran moiety, and butyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-2-3-4-13-5-7-14(8-6-13)26-24-17-11-15(22)16(12-18(17)25-26)23-21(28)19-9-10-20(31-19)27(29)30/h5-12H,2-4H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWMCWUSBOFGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-biphenylyl)-4-phenyl-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4865966.png)
![propyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4865972.png)

![ETHYL 2-{5-[(2-ETHOXYBENZOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}ACETATE](/img/structure/B4865989.png)
![({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)acetic acid](/img/structure/B4865997.png)
![5-{[(3-ethoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4866006.png)

![2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B4866029.png)
![4-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4866036.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B4866038.png)
![1-(2-Methylsulfanylphenyl)-5-[2-[2-(5-methylsulfanyltetrazol-1-yl)phenyl]sulfanylethylsulfanyl]tetrazole](/img/structure/B4866051.png)
![N-[2-hydroxy-4-(propionylamino)phenyl]-2-methylbenzamide](/img/structure/B4866057.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4866067.png)
